molecular formula C23H22N2O5S B11224244 N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11224244
M. Wt: 438.5 g/mol
InChI Key: PULBLJDEBRHQED-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and dimethyl groups. The final step involves the formation of the carboxamide and dioxide functionalities. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(2,5-dimethoxyphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide include other thiazole derivatives such as sulfathiazole and ritonavir. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-14-11-15(23(26)24-19-13-16(29-3)9-10-20(19)30-4)12-18-17-7-5-6-8-21(17)31(27,28)25(2)22(14)18/h5-13H,1-4H3,(H,24,26)

InChI Key

PULBLJDEBRHQED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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